![molecular formula C24H28N2O3S2 B2395571 ethyl 2-(2-((1-ethyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 450350-37-5](/img/structure/B2395571.png)
ethyl 2-(2-((1-ethyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
The compound is a complex organic molecule that includes an indole group, a thiophene group, and an amide group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Thiophene is a heterocyclic compound with a five-membered ring containing four carbon atoms and a sulfur atom. The amide group is a functional group containing a carbonyl group linked to a nitrogen atom .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the reaction of an appropriate indole derivative with a thiophene derivative in the presence of a suitable catalyst. The indole and thiophene components might be functionalized beforehand to enable the formation of the amide bond .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent parts, including the aromaticity of the indole and thiophene rings and the polar nature of the amide group. The presence of sulfur and nitrogen atoms in the molecule could also result in interesting electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect its molecular structure. The presence of aromatic rings could contribute to its stability, while the amide group could enhance its solubility in polar solvents .Scientific Research Applications
- Combining naproxen with tryptamine derivatives could potentially enhance its anti-inflammatory effects. Ongoing trials even suggest that naproxen might have broad-spectrum antiviral activity, which could be valuable in managing severe respiratory symptoms associated with COVID-19 .
- Tryptamine derivatives, including serotonin, are involved in regulating processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
- The compound may be explored for its ability to combat viral infections, including influenza and other respiratory viruses .
Anti-Inflammatory Properties
Neuromodulation and Behavior Regulation
Antiviral Activity
Cancer Research
Safety and Hazards
Future Directions
The synthesis and study of novel indole derivatives is a vibrant field of research, given the wide range of biological activities these compounds can exhibit. This particular compound, with its combination of indole, thiophene, and amide groups, could be of interest in the development of new pharmaceuticals or materials .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities , suggesting that they may have diverse molecular and cellular effects.
properties
IUPAC Name |
ethyl 2-[2-(1-ethylindol-3-yl)sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S2/c1-4-26-14-20(16-10-6-8-12-18(16)26)30-15(3)22(27)25-23-21(24(28)29-5-2)17-11-7-9-13-19(17)31-23/h6,8,10,12,14-15H,4-5,7,9,11,13H2,1-3H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDXBCAPAJJOGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SC(C)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((1-ethyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
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